molecular formula C21H23F2N3O B1665934 N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide CAS No. 942937-80-6

N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide

Cat. No.: B1665934
CAS No.: 942937-80-6
M. Wt: 371.4 g/mol
InChI Key: FPGNKXCEPARJDI-ZDUSSCGKSA-N
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Preparation Methods

The preparation of N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide involves synthetic routes that include the use of specific reagents and reaction conditions. One method involves the synthesis of 1H-benzimidazole-1-acetamide, N-((1S)-1-(4-(1,1-dimethylethyl)phenyl)ethyl)-6,7-difluoro . The industrial production methods for this compound are not widely documented, but typically involve large-scale chemical synthesis processes that ensure high purity and yield.

Chemical Reactions Analysis

N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminium hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide exerts its effects by antagonizing the TRPV1 receptor, which is involved in the sensation of pain and heat. By blocking this receptor, the compound can increase pain thresholds and reduce sensitivity to heat . The molecular targets and pathways involved include the TRPV1 receptor and associated signaling pathways.

Comparison with Similar Compounds

N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide is unique in its specific antagonistic action on the TRPV1 receptor. Similar compounds include other TRPV1 antagonists, such as:

    Capsazepine: Another TRPV1 antagonist used in research to study pain mechanisms.

    SB-705498: A TRPV1 antagonist investigated for its potential in treating pain and inflammation.

This compound stands out due to its specific chemical structure and its effectiveness in increasing pain thresholds in both oesophageal and skin heat pain models .

Properties

CAS No.

942937-80-6

Molecular Formula

C21H23F2N3O

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide

InChI

InChI=1S/C21H23F2N3O/c1-13(14-5-7-15(8-6-14)21(2,3)4)25-18(27)11-26-12-24-17-10-9-16(22)19(23)20(17)26/h5-10,12-13H,11H2,1-4H3,(H,25,27)/t13-/m0/s1

InChI Key

FPGNKXCEPARJDI-ZDUSSCGKSA-N

SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)CN2C=NC3=C2C(=C(C=C3)F)F

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)NC(=O)CN2C=NC3=C2C(=C(C=C3)F)F

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)CN2C=NC3=C2C(=C(C=C3)F)F

Appearance

Solid powder

Key on ui other cas no.

942937-80-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-1386, AZD1386, AZD 1386

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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